2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid
Description
3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with the molecular formula C25H23N3O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis .
Properties
Molecular Formula |
C26H23NO6 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[4-(carboxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-17-11-9-16(10-12-17)13-23(25(30)31)27-26(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,29)(H,30,31) |
InChI Key |
MSIBKRWOGOUCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently. The reaction conditions are optimized to maximize yield and minimize impurities, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-4-Aph (cbm): A similar compound with a different protecting group.
Fmoc-D-Aph (Cbm)-OH: Another derivative used in peptide synthesis.
Fmoc-4-Aph (Trt)-OH: A compound with a trityl protecting group.
Uniqueness
3-[4-(carboxymethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
